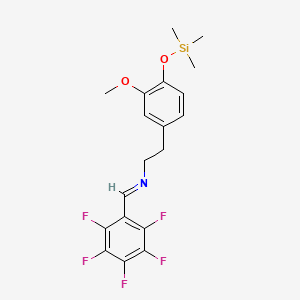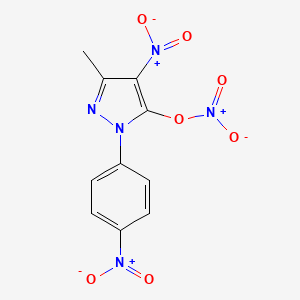
1H-Pyrazol-5-ol, 3-methyl-4-nitro-1-(4-nitrophenyl)-, nitrate (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazol-5-ol, 3-methyl-4-nitro-1-(4-nitrophenyl)-, nitrate (ester) is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-methyl-1H-pyrazol-5-ol and 4-nitrophenyl derivatives.
Reaction Conditions: The reaction involves nitration, which introduces nitro groups into the pyrazole ring. This is often achieved using nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.
Esterification: The final step involves esterification, where the hydroxyl group of the pyrazol-5-ol is converted into an ester using an appropriate carboxylic acid derivative and a catalyst.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The product is purified through recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different chemical properties.
Substitution: Substitution reactions can occur at various positions on the pyrazole ring, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Typical reducing agents include hydrogen gas, tin chloride, and iron powder.
Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Nitroso derivatives and other oxidized forms.
Reduction Products: Amino derivatives and related compounds.
Substitution Products: A variety of substituted pyrazoles with different functional groups.
Scientific Research Applications
1H-Pyrazol-5-ol, 3-methyl-4-nitro-1-(4-nitrophenyl)-, nitrate (ester) has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound and its derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The nitro groups and the pyrazole ring can interact with enzymes, receptors, and other biomolecules.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
4-Nitro-1H-pyrazole: Similar structure but lacks the methyl and additional nitro groups.
3-Methyl-1H-pyrazol-5-ol: Similar core structure without nitro groups.
1-(4-Nitrophenyl)-1H-pyrazol-5-ol: Similar to the target compound but with different substitution patterns.
Uniqueness: The presence of both methyl and nitro groups in the target compound provides unique chemical and biological properties compared to its similar counterparts.
Properties
CAS No. |
63549-41-7 |
|---|---|
Molecular Formula |
C10H7N5O7 |
Molecular Weight |
309.19 g/mol |
IUPAC Name |
[5-methyl-4-nitro-2-(4-nitrophenyl)pyrazol-3-yl] nitrate |
InChI |
InChI=1S/C10H7N5O7/c1-6-9(14(18)19)10(22-15(20)21)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3 |
InChI Key |
LQHMXUYVPJEXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1[N+](=O)[O-])O[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



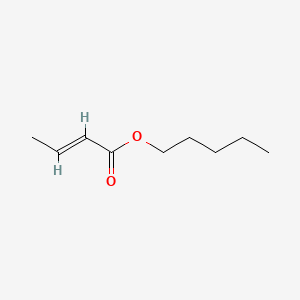
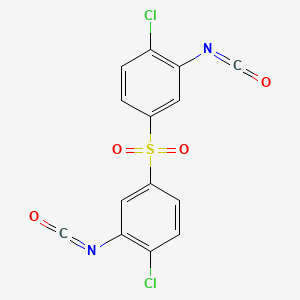
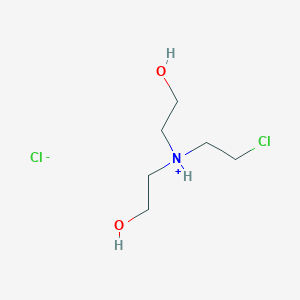
![7-Oxabicyclo[4.1.0]heptane, 2-methyl-](/img/structure/B15349182.png)
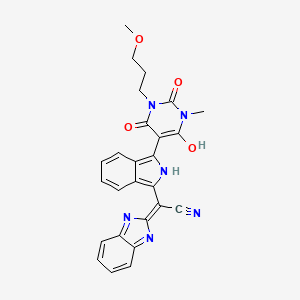
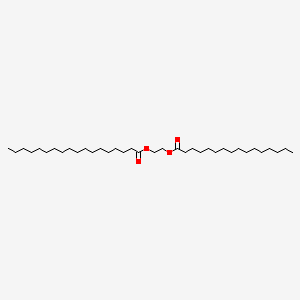
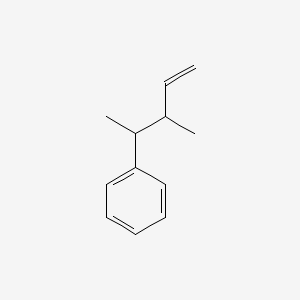

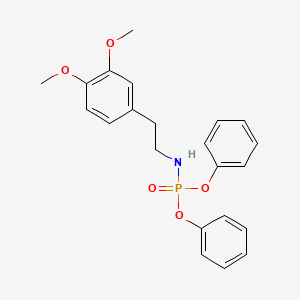

![Hydroperoxymethyl(trimethyl)azanium;3,7,7-trimethyl-4-oxobicyclo[4.1.0]hept-1-en-2-olate](/img/structure/B15349243.png)
![tert-butyl N-[1-(hydroxyhydrazinylidene)butan-2-yl]carbamate](/img/structure/B15349244.png)
